molecular formula C20H17N5O B447782 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B447782
M. Wt: 343.4g/mol
InChI Key: KZHIAADQROQTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-AMINO-3-METHYL-4-(4-METHYLPHENYL)-1-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4g/mol

IUPAC Name

6-amino-3-methyl-4-(4-methylphenyl)-1-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H17N5O/c1-12-5-7-14(8-6-12)18-16(10-21)19(22)26-20-17(18)13(2)24-25(20)15-4-3-9-23-11-15/h3-9,11,18H,22H2,1-2H3

InChI Key

KZHIAADQROQTOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CN=CC=C4)C)N)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CN=CC=C4)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.